(4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine is a synthetic organic compound characterized by its unique trifluoromethyl substituents. This compound has garnered attention due to its potential applications in medicinal chemistry and material science. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development and other scientific applications.
Source: The compound is available from various chemical suppliers, including Chem-Impex and Sigma-Aldrich, where it can be purchased for research purposes .
Classification: This compound falls under the category of aromatic amines and is classified as a fluorinated organic compound due to the presence of trifluoromethyl groups.
The synthesis of (4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine typically involves several key steps:
Technical details regarding specific conditions can vary, but typical yields range from moderate to high depending on optimization of reaction parameters .
The molecular formula for (4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine is , with a molecular weight of 335.25 g/mol.
(4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine can participate in various chemical reactions:
Technical details regarding these reactions depend on specific conditions such as temperature, solvent choice, and reactant concentrations .
The mechanism of action for (4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine primarily relates to its interactions at a molecular level:
Relevant analyses such as spectroscopic methods (NMR, IR) can provide further insights into the structural characteristics and purity of this compound.
(4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine has potential applications in several fields:
The incorporation of trifluoromethyl (-CF₃) groups into organic frameworks represents a cornerstone strategy in contemporary medicinal chemistry and agrochemical development. This functional group exerts profound influences on molecular behavior through three interconnected mechanisms: electronic effects, steric contributions, and metabolic stabilization. The fluorine atom, with its unparalleled electronegativity (Pauling scale: 4.0), creates a strong dipole moment in C-F bonds (bond energy ~485 kJ/mol), significantly altering electron distribution across conjugated systems [6]. This electron-withdrawing character reduces basicity at proximal nitrogen atoms—a critical consideration for arylalkylamines where amine basicity governs receptor interactions and cellular uptake [4].
Beyond electronic modulation, the -CF₃ group serves as a bioisostere for bulkier lipophilic groups despite its compact van der Waals volume (39.8 ų). Its rotational symmetry enables efficient packing within hydrophobic enzyme pockets, mimicking isopropyl groups (56.2 ų) while avoiding entropic penalties associated with flexible alkanes [6]. This property is exploited to enhance lipophilicity (log P increases by ~0.7–1.0 per -CF₃) without excessive molecular weight inflation, thereby improving membrane permeability and bioavailability [1] [4].
Metabolic stability constitutes a third critical advantage. The -CF₃ group effectively blocks cytochrome P450-mediated oxidation at aromatic positions, particularly when deployed in electron-rich domains. Para-substitution on phenyl rings deactivates adjacent positions toward epoxidation and hydroxylation, extending compound half-lives in vivo by up to 108-fold compared to non-fluorinated analogs [6] [7]. This strategic protection is evident in blockbuster drugs like fluoxetine (Prozac®) and celecoxib (Celebrex®), where -CF₃ groups confer both target affinity and pharmacokinetic resilience [7].
Table 1: Comparative Physicochemical Influence of Key Functional Groups
Functional Group | Van der Waals Volume (ų) | Electronegativity (Pauling) | log P Contribution | Metabolic Resistance |
---|---|---|---|---|
-CH₃ | 23.7 | 2.3 | +0.50 | Low |
-OCH₃ | 32.3 | 2.7 | -0.10 | Moderate |
-Cl | 29.1 | 3.2 | +0.71 | Moderate |
-CF₃ | 39.8 | 4.0 | +0.88 | High |
(4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine embodies advanced fluorination strategies through its symmetrical bisphenolic -CF₃ motif linked via an ether bridge to a benzylamine pharmacore. This architecture merges three design elements critical for bioactivity:
Aromatic Trifluoromethylation: The 3,5-bis(trifluoromethyl)phenoxy group delivers exceptional electron deficiency (σₘ = 0.43 for -CF₃), polarizing the ether oxygen and enhancing hydrogen-bond acceptance capacity. This promotes specific interactions with target proteins while maintaining passive diffusion capabilities [1] [5]. Dual -CF₃ placement creates a "fluorine canopy" that shields the ether linkage from oxidative cleavage—a common metabolic vulnerability in diaryl ethers [6].
Ether Linker as Conformational Director: The phenoxy spacer enforces near-orthogonal geometry between the two aryl rings, minimizing π-conjugation and preserving independent electronic environments. This allows the electron-deficient trifluoromethylated ring and electron-rich benzylamine ring to engage disparate binding regions within biological targets [5]. Computational models indicate the linker restricts rotational freedom (ΔG‡ rot ≈ 42 kJ/mol), reducing entropic costs upon receptor binding [1].
Primary Amine as Versatile Synthon: The terminal -CH₂NH₂ group enables three key transformations: salt formation for solubility modulation, Schotten-Baumann acylation to generate amide libraries, or reductive amination to access secondary/tertiary amines. This versatility underpins the compound’s utility as a multidimensional building block in drug discovery [5] [7].
Synthetic routes to this scaffold often exploit nucleophilic aromatic substitution (SNAr) or Ullmann ether coupling, where electron deficiency from ortho-CF₃ groups dramatically enhances phenoxide displacement kinetics. Industrial-scale production faces challenges in regioselective bis-trifluoromethylation and minimizing HF elimination during high-temperature steps—issues partially mitigated through continuous-flow reactors with polymeric fluoride scavengers [1] [4].
Table 2: Synthetic Pathways to (4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine
Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Critical Challenge |
---|---|---|---|---|
1 | Bis-Trifluoromethylation | CF₃I/CuCl/DMF/120°C | 65–78 | Over-fluorination byproducts |
2 | Ether Coupling | 4-Hydroxybenzaldehyde, K₂CO₃, NMP, 80°C | 82–90 | Halogen scrambling with iodo-intermediates |
3 | Reductive Amination | NH₄OAc/NaBH₃CN/MeOH/25°C | 75–88 | Over-reduction to methylene |
Molecular modeling reveals this compound’s dual-domain topology: the hydrophobic trifluoromethylated ring anchors to lipid bilayers or protein pockets with high desolvation energy (ΔG ~ -8.2 kcal/mol), while the benzylamine fragment projects into aqueous or polar interfaces. This amphiphilic character suggests applications in CNS agents (blood-brain barrier penetration) and antimicrobials (membrane disruption) [5] [7]. Current research explores its incorporation into kinase inhibitors, where the -CF₃ groups may occupy allosteric sites through dipole-stacking with carbonyl motifs, and into PET tracers via ¹⁸F-isotopologs [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0